3-Oxa-9-azabicyclo[3.3.1]nonan-9-yl(4-isopropoxyphenyl)methanone
Description
3-Oxa-9-azabicyclo[3.3.1]nonan-9-yl(4-isopropoxyphenyl)methanone is a complex organic compound characterized by its unique bicyclic structure and functional groups
Properties
IUPAC Name |
3-oxa-9-azabicyclo[3.3.1]nonan-9-yl-(4-propan-2-yloxyphenyl)methanone | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H23NO3/c1-12(2)21-16-8-6-13(7-9-16)17(19)18-14-4-3-5-15(18)11-20-10-14/h6-9,12,14-15H,3-5,10-11H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JBDPLNQECIOVHT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OC1=CC=C(C=C1)C(=O)N2C3CCCC2COC3 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H23NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
289.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Oxa-9-azabicyclo[3.3.1]nonan-9-yl(4-isopropoxyphenyl)methanone typically involves multi-step organic reactions. One common approach is the reaction of 9-azabicyclo[3.3.1]nonan-9-ol with 4-isopropoxybenzoyl chloride under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions, and the use of a suitable solvent such as dichloromethane is common.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistency and efficiency. The process would be optimized to minimize waste and maximize yield, often employing advanced purification techniques to obtain the final product with high purity.
Chemical Reactions Analysis
Types of Reactions
3-Oxa-9-azabicyclo[3.3.1]nonan-9-yl(4-isopropoxyphenyl)methanone can undergo various chemical reactions, including:
Oxidation: : The compound can be oxidized to form corresponding carbonyl compounds.
Reduction: : Reduction reactions can be performed to modify the functional groups.
Substitution: : Substitution reactions can introduce different substituents at various positions on the molecule.
Common Reagents and Conditions
Oxidation: : Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: : Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: : Various nucleophiles and electrophiles can be employed depending on the desired substitution.
Major Products Formed
The major products formed from these reactions include various derivatives of the original compound, which can be further utilized in different applications.
Scientific Research Applications
3-Oxa-9-azabicyclo[3.3.1]nonan-9-yl(4-isopropoxyphenyl)methanone has diverse applications in scientific research:
Chemistry: : It can be used as a building block in organic synthesis, particularly in the construction of complex molecules.
Biology: : The compound may serve as a probe or inhibitor in biological studies to understand cellular processes.
Industry: : It can be used in material science investigations, such as the development of new materials with specific properties.
Mechanism of Action
The mechanism by which 3-Oxa-9-azabicyclo[3.3.1]nonan-9-yl(4-isopropoxyphenyl)methanone exerts its effects involves interactions with specific molecular targets and pathways. The compound may bind to enzymes or receptors, leading to modulation of biological activities. The exact mechanism would depend on the context in which the compound is used.
Comparison with Similar Compounds
3-Oxa-9-azabicyclo[3.3.1]nonan-9-yl(4-isopropoxyphenyl)methanone can be compared with other similar compounds, such as:
9-Azabicyclo[3.3.1]nonan-9-ol: : Similar bicyclic structure but lacking the phenyl group.
4-Isopropoxybenzoyl chloride: : Similar phenyl group but lacking the bicyclic structure.
The uniqueness of 3-Oxa-9-azabicyclo[3.3.1]nonan-9-yl(4-isopropoxyphenyl)methanone lies in its combination of both the bicyclic structure and the phenyl group, which allows for diverse applications and interactions.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
